

# Fmoc-1-methyl-L-histidine molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-1-methyl-L-histidine

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## In-Depth Technical Guide: Fmoc-1-methyl-L-histidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties of **Fmoc-1-methyl-L-histidine** and its application in solid-phase peptide synthesis (SPPS). This document offers a detailed experimental protocol for the utilization of this reagent in the synthesis of custom peptides, a critical process in drug discovery and proteomics research.

### **Core Compound Data**

**Fmoc-1-methyl-L-histidine** is a derivative of the amino acid L-histidine, where the alphaamino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole ring is methylated at the N-1 position. This modification is crucial for its application as a building block in peptide synthesis, preventing unwanted side reactions.



Property	Value
Molecular Formula	C22H21N3O4[1][2][3][4]
Molecular Weight	391.42 g/mol [1][4][5]
Synonyms	Fmoc-His(1-Me)-OH, Fmoc-His( $\tau$ -Me)-OH, N $\alpha$ -Fmoc-Nim-methyl-L-histidine[2][3][5]
Appearance	White to off-white powder[3]
CAS Number	202920-22-7[2][3][4]

## **Application in Peptide Synthesis**

Fmoc-1-methyl-L-histidine serves as a vital building block in the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS).[3] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups, a core principle of the widely used orthogonal synthesis strategy.[6] This compound is instrumental in the development of peptide-based drugs and for creating peptides used in various research applications, including the study of protein structure and function.[3]

# Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating **Fmoc-1-methyl-L-histidine** or other Fmoc-protected amino acids into a peptide chain on a solid support resin.

- 1. Resin Selection and Preparation:
- Resin Choice: The selection of the resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink Amide resin is the appropriate choice.[1][2]
- Swelling: The resin must be swelled in a suitable solvent to ensure that the reactive sites are accessible. Place the desired amount of resin in a reaction vessel and add



dimethylformamide (DMF). Allow the resin to swell for at least 30-60 minutes at room temperature.[1] After swelling, the solvent is drained.

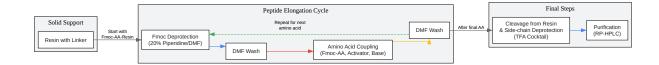
- 2. First Amino Acid Coupling (Loading):
- The first Fmoc-protected amino acid is covalently attached to the resin. The specific protocol for this step can vary depending on the resin used.
- 3. Iterative Peptide Elongation Cycle: This cycle of deprotection and coupling is repeated for each amino acid to be added to the peptide chain.
- Step 3a: Fmoc Deprotection:
  - Wash the resin-bound peptide with DMF (3 times).
  - To remove the Fmoc protecting group from the N-terminal amino acid, treat the resin with a 20% solution of piperidine in DMF.[1][6][7]
  - Allow the reaction to proceed for 5-10 minutes.
  - Drain the reaction vessel and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
  - Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmocadduct.
- Step 3b: Amino Acid Coupling:
  - In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-1-methyl-L-histidine) and a coupling agent (e.g., HCTU, HATU, or DCC/HOBt) in DMF.[1] The molar excess of the amino acid and coupling reagents relative to the resin's substitution level is typically 3-5 fold.
  - Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.
  - Add the activated amino acid solution to the deprotected peptide-resin.



- Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion
  of the reaction can be monitored using a qualitative test such as the Kaiser test.
- After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF.
- 4. Final Cleavage and Deprotection:
- Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
- A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS), often in a ratio of 95:2.5:2.5 (TFA:TIS:H2O).[2]
- The peptide-resin is incubated in the cleavage cocktail for 2-3 hours at room temperature.
- The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.
- The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

### Visualization of the SPPS Workflow

The following diagram illustrates the key stages of the Fmoc solid-phase peptide synthesis cycle.





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Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.

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